molecular formula C10H11BrClNO B14048216 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14048216
M. Wt: 276.56 g/mol
InChI Key: PMRSFKOSIZGARL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function.

Comparison with Similar Compounds

Similar compounds to 1-(4-Amino-2-(chloromethyl)phenyl)-1-bromopropan-2-one include:

    1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-Amino-2-(chloromethyl)phenyl)-1-iodopropan-2-one: This compound contains an iodine atom instead of bromine.

    1-(4-Amino-2-(chloromethyl)phenyl)-1-fluoropropan-2-one: This variant has a fluorine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of interactions it can undergo due to the presence of the bromine atom, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-2-(chloromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)10(11)9-3-2-8(13)4-7(9)5-12/h2-4,10H,5,13H2,1H3

InChI Key

PMRSFKOSIZGARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)CCl)Br

Origin of Product

United States

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